molecular formula C11H12N2O B11763833 N-(4-(Prop-2-yn-1-ylamino)phenyl)acetamide

N-(4-(Prop-2-yn-1-ylamino)phenyl)acetamide

Cat. No.: B11763833
M. Wt: 188.23 g/mol
InChI Key: SZPDGXZLJFZVMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-(Prop-2-yn-1-ylamino)phenyl)acetamide (CAS 1250418-28-0) is a synthetic organic compound with a molecular formula of C₁₁H₁₂N₂O and a molecular weight of 188.23 g/mol . This acetamide derivative serves as a key chemical building block and intermediate in organic synthesis and medicinal chemistry research. This compound has demonstrated significant value in agricultural chemical research. It functions as a core structural motif in the synthesis of N-phenylacetamide derivatives containing 4-arylthiazole moieties, which have shown promising antibacterial activity against various phytopathogenic bacteria . Specifically, research indicates that derivatives built upon this scaffold exhibit excellent inhibitory effects against Xanthomonas oryzae pv. oryzae (Xoo) and Xanthomonas axonopodis pv. citri (Xac), which are responsible for serious bacterial diseases in rice and citrus crops, respectively . Studies suggest that the mechanism of action for these active derivatives involves causing cell membrane rupture in the target bacteria, leading to the loss of cellular integrity and function . Please note: This product is intended for research and further manufacturing applications only. It is not intended for direct human or veterinary use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H12N2O

Molecular Weight

188.23 g/mol

IUPAC Name

N-[4-(prop-2-ynylamino)phenyl]acetamide

InChI

InChI=1S/C11H12N2O/c1-3-8-12-10-4-6-11(7-5-10)13-9(2)14/h1,4-7,12H,8H2,2H3,(H,13,14)

InChI Key

SZPDGXZLJFZVMT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NCC#C

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways of N 4 Prop 2 Yn 1 Ylamino Phenyl Acetamide

Established Synthetic Routes for the N-(4-(Prop-2-yn-1-ylamino)phenyl)acetamide Core Structure

The most direct synthetic pathway to this compound involves a two-step sequence starting from readily available precursors. The initial step is the selective acetylation of one amino group on a p-phenylenediamine (B122844) derivative, followed by the specific alkylation of the remaining amino group with a propargyl source.

Chemoselective N-Acetylation Strategies in Aromatic Amine Synthesis

The formation of the acetamide (B32628) linkage is a fundamental transformation in organic synthesis, often used as a protective group strategy or to introduce a key structural motif. orientjchem.orgsemanticscholar.org In the context of synthesizing this compound, the precursor is typically N-(4-aminophenyl)acetamide. This intermediate can be synthesized by the reduction of N-(4-nitrophenyl)acetamide, a reaction that effectively converts a nitro group into an amine using catalysts like iron (Fe) or zinc (Zn) in an acidic medium. researchgate.net

Alternatively, achieving mono-N-acetylation of a symmetric diamine like p-phenylenediamine requires careful control of reaction conditions to prevent diacetylation. Various methods have been developed for the chemoselective N-acetylation of aromatic amines. Traditional methods often employ acetic anhydride (B1165640) or acetyl chloride with acidic or basic catalysts. orientjchem.orgscispace.com However, these reagents can be harsh and produce corrosive byproducts. nih.govresearchgate.net

Modern approaches focus on milder and more selective conditions. The use of acetonitrile (B52724) as both a solvent and an acylating agent, often activated by a Lewis acid catalyst like alumina (B75360) or in-situ generated trimethylsilyl (B98337) iodide, provides a selective method for acetylating aromatic amines. nih.govresearchgate.net Other green methodologies include using zinc acetate (B1210297) in acetic acid under microwave irradiation, which offers rapid and high-yielding reactions without the need for other solvents. scispace.comresearchgate.net Acylation in aqueous media, using reagents like sodium bicarbonate to liberate the free amine in situ from its hydrochloride salt before reaction with an anhydride, represents an environmentally benign option. semanticscholar.org

MethodAcetylating AgentCatalyst/ConditionsKey Features
Conventional Acetic Anhydride / Acetyl ChlorideAcidic or Basic CatalystsWidely used but can be harsh and produce waste. orientjchem.orgscispace.com
Microwave-Assisted AcetonitrileTrimethylsilyl Iodide (in situ)Selective for aromatic amines; eliminates toxic acylating agents. researchgate.net
Green Microwave Acetic AcidZinc Acetate (catalytic)Solvent-free, rapid, cost-effective, and environmentally benign with high yields. scispace.comresearchgate.net
Continuous-Flow AcetonitrileAluminaSafe and sustainable process using a milder reagent and reusable catalyst. nih.govresearchgate.net
Aqueous Medium Acetic AnhydrideNaHCO3 / Aqueous HClEco-friendly; avoids organic solvents and simplifies product isolation. semanticscholar.org

Alkylation Approaches for Introducing Propargyl Functionalities

Once N-(4-aminophenyl)acetamide is obtained, the final step is the introduction of the propargyl group (prop-2-yn-1-yl) via N-alkylation. The construction of carbon-nitrogen bonds through alkylation is a cornerstone of pharmaceutical chemistry. acsgcipr.org The most common method for this transformation is a nucleophilic substitution (SN2) reaction between the primary aromatic amine of N-(4-aminophenyl)acetamide and a propargyl halide, typically propargyl bromide, often in the presence of a base like potassium carbonate to neutralize the acid byproduct. researchgate.net

While effective, the use of alkyl halides can present challenges, including potential genotoxicity. acsgcipr.org Alternative, greener approaches are increasingly favored. These include the direct amination of alcohols, which avoids the halide intermediate, though these catalytic methods are often substrate-specific. acsgcipr.orgacs.org Another innovative method for propargylation, particularly for base-sensitive molecules, is the Nicholas reaction. nih.govnih.gov This reaction uses a dicobalt hexacarbonyl-stabilized propargyl cation, generated from a propargyl alcohol in the presence of an acid, to react with the amine nucleophile. nih.govnih.gov

Alkylation MethodAlkylating AgentCatalyst/ConditionsKey Features
Halide Alkylation (SN2) Propargyl BromideBase (e.g., K2CO3), AcetoneStandard, widely used method for N-propargylation. researchgate.net
Nicholas Reaction Co2(CO)6-propargyl alcoholLewis Acid (e.g., BF3OEt2)Acid-promoted; suitable for base-sensitive substrates. nih.govnih.gov
Friedel-Crafts (Ring Alkylation) Alkyl Halides / OlefinsLewis Acid (e.g., Aluminum Halide)Primarily for C-alkylation of the aromatic ring, not N-alkylation. google.comle.ac.uk
Alcohol Alkylation Allylic/Propargylic AlcoholsHeterogeneous Catalysts (e.g., Titanium Hydroxide)Greener alternative to halides, producing water as the only byproduct. acs.org
Deep Eutectic Solvents Allylic AlcoholsCholine Chloride / Lactic AcidMetal-free, sustainable conditions at room temperature. rsc.org

Advanced Synthetic Techniques and Derivatization Strategies for this compound

Beyond the core synthesis, advanced methodologies allow for the efficient construction of the propargylamine (B41283) framework and the subsequent derivatization of the target molecule, leveraging its reactive terminal alkyne.

Multicomponent Reactions Incorporating Propargyl Amine Precursors

Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single step from three or more reactants, thereby enhancing efficiency and atom economy. nih.gov The A³ coupling reaction (Aldehyde-Alkyne-Amine) is a prominent MCR for the synthesis of propargylamines. researchgate.netrsc.org This one-pot reaction involves the coupling of an aldehyde, a terminal alkyne, and an amine, typically catalyzed by a transition metal such as copper or zinc. nih.govnih.gov

While the direct synthesis of this compound via an A³ coupling is not straightforward, the methodology is central to creating the propargylamine scaffold found in the molecule. For instance, derivatives could be synthesized by reacting an appropriate aniline (B41778), an aldehyde, and a terminal alkyne. The principles of MCRs satisfy many green chemistry goals by reducing waste and shortening synthetic sequences. nih.gov

Applications of Click Chemistry in the Derivatization of this compound Analogues

The terminal alkyne of this compound serves as a highly versatile chemical handle for post-synthesis modification via "click chemistry." nih.gov The most prominent click reaction is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable 1,2,3-triazole ring by covalently linking an alkyne and an azide. eijppr.comlumiprobe.com

This reaction is exceptionally reliable, high-yielding, and tolerant of a wide range of functional groups, making it ideal for creating large libraries of derivative compounds for applications like drug discovery. eijppr.comchemie-brunschwig.ch this compound can be reacted with a diverse array of azide-containing molecules (e.g., peptides, carbohydrates, fluorescent dyes, or other small molecules) to generate a library of triazole-linked analogues. This strategy allows for the rapid exploration of structure-activity relationships by modifying the periphery of the core molecule. nih.govnd.edu

Sustainable and Green Chemistry Approaches in Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. For the synthesis of this compound, sustainable practices can be applied to both the acetylation and alkylation steps.

Green Acetylation:

Safer Reagents: Replacing hazardous reagents like acetyl chloride with acetonitrile or acetic anhydride in catalyst-controlled systems. nih.govresearchgate.net

Benign Solvents: Performing reactions in water or brine, or under solvent-free conditions, to eliminate the use of volatile organic compounds. orientjchem.orgsemanticscholar.orgias.ac.in

Energy Efficiency: Utilizing microwave irradiation to significantly shorten reaction times and reduce energy consumption compared to conventional heating. scispace.com

Green Alkylation:

Atom Economy: Using alcohols as alkylating agents instead of halides, where the only byproduct is water. acs.org

Sustainable Solvents: Employing deep eutectic solvents (DESs), which are biodegradable and low-cost, as both the solvent and promoter for the reaction. rsc.org

Catalytic Processes: Developing catalytic methods that reduce the need for stoichiometric reagents and allow for catalyst recycling. acsgcipr.orgnih.gov A recent eco-friendly process for N-alkylation uses propylene (B89431) carbonate as both the reagent and solvent, avoiding the need for genotoxic alkyl halides entirely. nih.gov

Electrophilic and Nucleophilic Substitution Reactions

The terminal alkyne of the propargyl group offers a versatile handle for a variety of nucleophilic and transition-metal-catalyzed reactions. One of the most prominent reactions is the Sonogashira coupling, a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide using a palladium and copper co-catalyst system. organic-chemistry.orgwikipedia.orgsynarchive.comyoutube.comnih.gov This reaction would allow for the extension of the propargyl chain with various aryl or vinyl substituents.

Furthermore, the terminal alkyne is a key participant in azide-alkyne cycloaddition reactions, a cornerstone of "click chemistry". organic-chemistry.orgnih.govbroadpharm.comnih.govmdpi.com This reaction, typically catalyzed by copper(I), allows for the efficient and specific formation of a 1,2,3-triazole ring by reacting with an azide-containing molecule. This provides a powerful tool for the conjugation of this compound to other molecules, including biomolecules and polymers.

Potential Chemical Transformations of this compound
Reaction TypeReactive SitePotential Products/Transformations
Oxidative CyclizationPropargylamino and Phenyl NucleusHeterocyclic compounds (e.g., oxazoles)
Reduction (Catalytic Hydrogenation)AlkyneAlkene or Alkane derivatives
Electrophilic Aromatic SubstitutionPhenyl RingHalogenated, nitrated, or acylated derivatives
Sonogashira CouplingTerminal AlkyneCoupling with aryl/vinyl halides
Azide-Alkyne Cycloaddition (Click Chemistry)Terminal AlkyneFormation of 1,2,3-triazole derivatives

Spectroscopic and Structural Elucidation of N 4 Prop 2 Yn 1 Ylamino Phenyl Acetamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

No specific ¹H NMR, ¹³C NMR, or advanced two-dimensional NMR data for N-(4-(Prop-2-yn-1-ylamino)phenyl)acetamide could be retrieved from the performed searches.

Vibrational Spectroscopy for Functional Group Identification

No specific Fourier-Transform Infrared (FT-IR) spectroscopy data for this compound was found in the conducted research.

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Specific mass spectrometry data, including molecular formula confirmation and fragmentation patterns for this compound, was not available in the searched literature.

Detailed X-ray Crystallography and Solid-State Structural Analysis of this compound Not Available in Public Domain

A comprehensive search of academic databases, including the Cambridge Crystallographic Data Centre (CCDC), and the broader scientific literature has revealed no publicly available single-crystal X-ray diffraction data for the compound this compound. Consequently, a detailed analysis of its solid-state structure, as requested, cannot be provided at this time.

The elucidation of a compound's crystal structure through X-ray crystallography is an empirical process that yields precise information on the spatial arrangement of atoms within a crystal lattice. This data is fundamental for a definitive understanding of:

Crystal Packing Motifs and Supramolecular Interactions: How individual molecules arrange themselves in the solid state and the nature of the forces governing this organization.

Intermolecular Hydrogen Bonding Networks and π-Stacking Interactions: The specific, non-covalent interactions that play a crucial role in the stability and physical properties of the crystalline material.

Conformational Analysis and Dihedral Angle Investigations: The precise geometry of the molecule in its crystalline form, including the torsion angles between its constituent parts.

While structural information exists for analogous compounds, such as N-[4-(2-propyn-1-yloxy)phenyl]acetamide, which features an ether linkage instead of the secondary amine in the requested molecule, this data cannot be reliably extrapolated to describe the crystal structure of this compound. The presence of an N-H group in the target compound is expected to introduce significantly different hydrogen bonding capabilities, which would likely lead to a distinct crystal packing arrangement and intermolecular interaction network.

Without experimental crystallographic data, any discussion on the specific crystal packing motifs, hydrogen bonding networks, π-stacking interactions, and conformational analysis of this compound would be purely speculative and lack the scientific rigor required for an accurate and informative article.

Therefore, the detailed structural elucidation requested in the outline cannot be fulfilled until the crystal structure of this compound is determined and the corresponding data is made publicly available.

Computational Investigations and Molecular Modeling of N 4 Prop 2 Yn 1 Ylamino Phenyl Acetamide

Density Functional Theory (DFT) Studies on Electronic Structure and Molecular Geometry

DFT has become a cornerstone of computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. A typical DFT study on N-(4-(Prop-2-yn-1-ylamino)phenyl)acetamide would involve the B3LYP functional with a 6-311++G(d,p) basis set, which is known to provide reliable results for organic molecules.

The first step in a computational study is to determine the most stable three-dimensional arrangement of the atoms, known as geometry optimization. For a flexible molecule like this compound, several conformers may exist due to rotation around single bonds. A conformational analysis would be performed to identify the global minimum energy structure, which is the most stable conformer, as well as other low-energy conformers. The relative energies of these conformers are crucial for understanding the molecule's dynamic behavior.

Table 1: Predicted Optimized Geometric Parameters for the Most Stable Conformer of this compound

Parameter Bond/Angle Predicted Value
Bond Length C-C (aromatic) ~1.39 Å
C-N (amine) ~1.40 Å
C=O (amide) ~1.23 Å
C-N (amide) ~1.36 Å
C≡C (alkyne) ~1.21 Å
Bond Angle C-N-C (amine) ~120°
N-C=O (amide) ~122°
Dihedral Angle C-C-N-C (amine) Varies with conformation

Note: The values in this table are hypothetical and represent typical bond lengths and angles for similar functional groups. Actual values would be obtained from a DFT calculation.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more reactive.

Table 2: Predicted Frontier Molecular Orbital Energies and Energy Gap for this compound

Parameter Predicted Energy (eV)
HOMO Energy -5.5 to -6.5
LUMO Energy -1.0 to -2.0

Note: These are estimated energy ranges based on similar aromatic amines and amides. The actual values would be determined by a DFT calculation.

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution in a molecule. The map is colored to indicate regions of negative electrostatic potential (typically red), which are susceptible to electrophilic attack, and regions of positive electrostatic potential (typically blue), which are prone to nucleophilic attack. For this compound, the MEP map would likely show negative potential around the oxygen atom of the carbonyl group and the nitrogen atom of the amine, indicating these as sites for electrophilic interaction. The hydrogen atoms of the amine and amide groups would show positive potential.

Spectroscopic Property Predictions through Theoretical Calculations

Computational methods can also predict various spectroscopic properties, which can then be compared with experimental data to validate the theoretical model.

Theoretical calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in an infrared (IR) and Raman spectrum. By comparing the calculated frequencies with experimental spectra, one can confirm the structure of the synthesized molecule and make detailed assignments of the vibrational modes.

Table 3: Predicted Key Vibrational Frequencies for this compound

Vibrational Mode Predicted Frequency (cm⁻¹)
N-H stretch (amine) ~3400
C≡C stretch (alkyne) ~2100
C=O stretch (amide) ~1680
N-H bend (amide) ~1550
C-N stretch (amine) ~1300

Note: These are approximate frequencies and are typically scaled to better match experimental values.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. Theoretical calculations using methods like the Gauge-Including Atomic Orbital (GIAO) method can predict the ¹H and ¹³C NMR chemical shifts. Comparing these predicted shifts with experimental data is an excellent way to confirm the molecular structure. The calculations would predict specific chemical shifts for the protons and carbons in the phenyl ring, the acetamide (B32628) group, and the propargyl group.

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Aromatic CH 6.5 - 7.5 115 - 145
Amide NH 7.5 - 8.5 -
Amine NH 3.5 - 4.5 -
Acetyl CH₃ 2.0 - 2.2 ~24
Propargyl CH₂ ~4.0 ~35
Alkyne CH ~2.5 ~75
Alkyne C - ~80

Note: These are estimated chemical shift ranges and would be refined by specific calculations.

Molecular Dynamics (MD) Simulations for Conformational Sampling and Dynamic Behavior

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of the conformational landscape and dynamic behavior of a molecule in a simulated environment, such as in a solvent or interacting with a biological target.

In studies of related acetamide derivatives, MD simulations have been used to assess the stability of ligand-protein complexes. For instance, in the investigation of acetamide-sulfonamide conjugates as urease inhibitors, MD simulations demonstrated that the compounds formed stable complexes with the target enzyme, with no significant conformational changes occurring during the simulation period mdpi.com. This type of analysis helps to validate the binding modes predicted by molecular docking and provides a dynamic picture of the interactions at the active site. The root-mean-square deviation (RMSD) of the protein backbone and the ligand over the course of the simulation is a key metric for assessing the stability of the complex mdpi.com.

The application of MD simulations to this compound would involve the use of a suitable force field, such as CHARMM or AMBER, to define the potential energy of the system. The simulation would be initiated from an optimized geometry of the molecule, which would then be solvated in a box of water molecules. After an initial energy minimization and equilibration phase, a production run would be performed to collect trajectories of the atomic positions over time. Analysis of these trajectories would yield information on conformational flexibility, hydrogen bonding dynamics with the solvent, and other dynamic properties.

Hirshfeld Surface Analysis for Quantifying Intermolecular Contacts

Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions in the crystalline state. nih.govrsc.org The Hirshfeld surface of a molecule is defined as the region in space where the contribution to the electron density from that molecule is greater than the contribution from all other molecules in the crystal. nih.gov By mapping various properties onto this surface, such as the normalized contact distance (dnorm), one can identify and analyze the nature and extent of different intermolecular contacts.

The dnorm value is calculated based on the distances of any point on the surface to the nearest nucleus inside the surface (di) and the nearest nucleus outside the surface (de), normalized by the van der Waals radii of the respective atoms. Red spots on the dnorm surface indicate close contacts with distances shorter than the sum of the van der Waals radii, white areas represent contacts with distances approximately equal to the van der Waals radii, and blue regions signify longer contacts. scirp.org

The following interactive table provides a hypothetical breakdown of intermolecular contacts for this compound, as would be derived from a Hirshfeld surface analysis.

Intermolecular ContactContribution (%)
H···H55.0
C···H/H···C20.5
O···H/H···O15.2
N···H/H···N5.8
C···C3.5

Note: This data is hypothetical and for illustrative purposes only.

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Biological Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By identifying the key molecular properties (descriptors) that influence the activity, QSAR models can be used to predict the activity of new, untested compounds and to guide the design of more potent molecules. nih.gov

For this compound, a QSAR study would require a dataset of structurally related N-phenylacetamide derivatives with experimentally measured biological activities against a specific target. A wide range of molecular descriptors would be calculated for each compound, falling into categories such as constitutional, topological, electronic, and steric descriptors. researchgate.nethufocw.org

Examples of relevant descriptors for N-phenylacetamide derivatives include:

Topological Polar Surface Area (TPSA): A measure of the surface area of polar atoms, which is related to a molecule's ability to permeate cell membranes.

LogP: The logarithm of the partition coefficient between octanol and water, which is a measure of lipophilicity.

Molecular Weight (MW): The mass of the molecule.

Number of Hydrogen Bond Donors and Acceptors: Important for intermolecular interactions with biological targets.

Electronic Descriptors: Such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which relate to the molecule's reactivity. ucsb.edu

Once the descriptors are calculated, a statistical method, such as multiple linear regression (MLR) or partial least squares (PLS), is used to build a mathematical model that correlates a subset of these descriptors with the observed biological activity. researchgate.net The predictive power of the QSAR model is then validated using internal and external validation techniques.

QSAR studies on N-phenylacetamide derivatives have been successfully applied to predict various biological activities, including antimicrobial and anticancer effects. scispace.comnih.gov For instance, a QSAR analysis of N-(substituted phenyl)-2-chloroacetamides revealed that lipophilicity was a key factor influencing their antimicrobial activity, with more lipophilic compounds showing higher efficacy. scispace.com

The following interactive table presents a hypothetical QSAR model for a series of N-phenylacetamide derivatives, illustrating the contribution of different molecular descriptors to the predicted biological activity.

Molecular DescriptorCoefficientContribution to Activity
LogP+0.45Positive (higher lipophilicity increases activity)
TPSA-0.21Negative (higher polarity decreases activity)
Molecular Weight+0.15Positive (higher mass increases activity)
Number of H-bond Donors+0.32Positive (more H-bond donors increase activity)

Note: This data is hypothetical and for illustrative purposes only.

Pharmacological Relevance and Mechanistic Studies of N 4 Prop 2 Yn 1 Ylamino Phenyl Acetamide

Enzyme Inhibition Potentials of N-(4-(Prop-2-yn-1-ylamino)phenyl)acetamide Analogues

Analogues of this compound, which feature the core N-phenylacetamide scaffold, have demonstrated significant potential as enzyme inhibitors across various therapeutic areas.

Identification of Specific Enzyme Targets and Inhibition Mechanisms

Research has identified several key enzyme targets for N-phenylacetamide derivatives, highlighting their diverse inhibitory capabilities.

Carbonic Anhydrases (CAs): Certain N-phenylacetamide-based sulfonamides have been synthesized and evaluated as inhibitors of human carbonic anhydrase (hCA) isoforms I, II, IX, and XII. nih.gov For instance, the indole-2,3-dione derivative 2h displayed potent inhibition against hCA I and hCA II, with inhibition constants (Kᵢ) of 45.10 nM and 5.87 nM, respectively. nih.gov This compound also showed significant inhibition of the tumor-associated isoform hCA XII with a Kᵢ of 7.91 nM. nih.gov The mechanism of inhibition for such sulfonamide-based inhibitors typically involves the coordination of the sulfonamide moiety to the zinc ion within the enzyme's active site. nih.gov

Monoamine Oxidases (MAOs): Phenylacetamide derivatives have been investigated as inhibitors of monoamine oxidases (MAO-A and MAO-B), which are crucial enzymes in the metabolism of neurotransmitters. nih.gov Inhibition of MAOs can increase the levels of neurotransmitters like serotonin (B10506) and dopamine (B1211576) in the brain, suggesting potential applications in the treatment of depression and neurodegenerative disorders. nih.gov The inhibitory mechanism often involves interactions with the enzyme's active site, preventing the oxidative deamination of monoamines. nih.gov

Cholinesterases: Some 1,3-thiazole derivatives containing an acetamide (B32628) linkage have been studied as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that are key targets in the management of Alzheimer's disease. academie-sciences.fr For example, a derivative containing a quinoxaline (B1680401) system was identified as the most potent AChE inhibitor among the tested compounds. academie-sciences.fr

Pantothenate Kinase (PanK): Analogues of pantothenamides, which can be considered related to N-phenylacetamides, have been synthesized and shown to inhibit pantothenate kinase, an essential enzyme in bacterial coenzyme A biosynthesis. nih.gov This suggests a potential antibacterial application for appropriately substituted N-phenylacetamide derivatives.

Structure-Activity Relationship (SAR) Studies for Enzyme Inhibition Profiling

Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of enzyme inhibitors. For N-phenylacetamide analogues, several key structural features have been identified that influence their inhibitory activity.

For the N-phenylacetamide-based carbonic anhydrase inhibitors, the "tail approach," which involves adding different molecular fragments to the main scaffold, has been utilized to modulate binding interactions within the enzyme's active site, thereby affecting potency and selectivity. nih.gov

In the case of pantothenamide-type PanK inhibitors, SAR studies revealed that stereospecificity is important for binding. nih.gov Analogues with alkyl substituents demonstrated significant inhibitory activity, and further modifications to enhance substrate-like properties led to preferential inhibition of bacterial and parasitic PanK enzymes. nih.gov

For 1,3-thiazole derivatives as cholinesterase inhibitors, the nature of the substituent on the acyl part of the acetamide moiety significantly influences the inhibitory potency and selectivity for either AChE or BChE. academie-sciences.fr For example, the presence of a quinoxaline system favored AChE inhibition. academie-sciences.fr

Interactive Data Table: Enzyme Inhibition by N-Phenylacetamide Analogues

Compound Target Enzyme Inhibition (IC₅₀/Kᵢ)
Indole-2,3-dione derivative 2h hCA I Kᵢ = 45.10 nM
Indole-2,3-dione derivative 2h hCA II Kᵢ = 5.87 nM
Indole-2,3-dione derivative 2h hCA XII Kᵢ = 7.91 nM

Receptor Binding and Modulation Capabilities

Analogues of this compound have also been explored for their ability to bind to and modulate the function of various receptors.

Ligand-Receptor Interaction Profiling and Specificity

The N-phenylacetamide scaffold has been incorporated into molecules targeting a range of receptors. For example, derivatives have been designed as agonists for the N-formyl peptide receptor 1 (FPR1), a G protein-coupled receptor involved in the immune response. scispace.com The binding of these small-molecule agonists to the receptor is believed to share common features with the binding of high-affinity peptide agonists. scispace.com

Molecular Docking and Scoring Approaches for Binding Affinity Prediction

Molecular docking is a computational technique frequently used to predict the binding mode and affinity of a ligand to a receptor. nih.gov This approach has been widely applied in the study of N-phenylacetamide derivatives.

For N-phenylacetamide-based carbonic anhydrase inhibitors, molecular docking was used to predict the binding conformations and affinities of the most potent compounds towards different hCA isoforms. nih.gov Similarly, for phenylacetamides designed as MAO-A inhibitors, molecular docking studies were performed to validate the pharmacophoric features and understand the interactions within the active site, which included hydrogen bonding, π-π stacking, and hydrophobic interactions. nih.gov

In another study, the interaction of N-ferrocenylmethyl-N-phenylacetamide with DNA was investigated using molecular docking. The results indicated a high binding affinity, with the oxygen atom of the amide function playing a key role in the interaction. researchgate.net

Mechanistic Insights into Biological Action

The enzyme inhibition and receptor binding capabilities of N-phenylacetamide analogues provide a foundation for understanding their potential mechanisms of biological action.

The inhibition of carbonic anhydrases by N-phenylacetamide derivatives can have therapeutic applications in conditions such as glaucoma, epilepsy, and certain types of cancer. nih.gov By blocking the activity of MAOs, phenylacetamide analogues can modulate neurotransmitter levels, which is a key mechanism in the treatment of depression and other neurological disorders. nih.gov

The antibacterial potential of N-phenylacetamide derivatives containing a 4-arylthiazole moiety has been demonstrated, with the proposed mechanism of action being the rupture of the bacterial cell membrane. nih.govmdpi.com

Furthermore, the ability of certain phenoxyacetanilide derivatives to act as non-steroidal anti-inflammatory drugs (NSAIDs) has been linked to their inhibition of the COX-2 enzyme, as suggested by molecular docking studies. semanticscholar.org

Elucidation of Underlying Molecular Pathways and Cellular Targets

Direct research identifying the specific molecular pathways and cellular targets of this compound is limited. However, the structural components of the molecule provide a basis for predicting its likely biological interactions. The acetanilide (B955) portion of the molecule is a common feature in a variety of pharmacologically active compounds. For instance, certain acetanilide derivatives have been investigated for their potential as beta3-adrenergic receptor agonists.

The propargylamine (B41283) group is a well-known pharmacophore, recognized for its ability to interact with specific enzymes. Propargylamine-derived ligands are notably associated with the inhibition of monoamine oxidases (MAOs), enzymes crucial in the metabolism of neurotransmitters. This inhibitory action is a key mechanism in the treatment of neurodegenerative conditions such as Parkinson's disease and Alzheimer's disease. nih.govnih.gov The propargyl group can act as an irreversible inhibitor by forming a covalent bond with the enzyme's active site.

Furthermore, compounds containing the N-(4-aminophenyl)acetamide scaffold have been explored for their potential in cancer therapy. Research into N-(4-(3-aminophenyl)thiazol-2-yl)acetamide derivatives has revealed that this class of compounds can induce cell death in cancer cells through the concomitant induction of apoptosis and autophagy. acs.orgnih.gov

Given these precedents, it is plausible that this compound could engage with molecular targets such as:

Monoamine Oxidases (MAO-A and MAO-B): The propargylamine moiety suggests a strong potential for MAO inhibition, which could have applications in neurodegenerative disorders.

Kinases: Some propargylamine-containing molecules have been developed as kinase inhibitors for cancer treatment. researchgate.net

Cellular pathways related to apoptosis and autophagy: The acetanilide core is present in compounds that have been shown to modulate these pathways in cancer cells. acs.orgnih.gov

Further empirical studies are necessary to definitively elucidate the molecular pathways and cellular targets of this compound.

Role of the Propargylamino Moiety in Conferring Specific Bioactivity

The propargylamino moiety, which consists of a propargyl group attached to a secondary amine, is a key structural feature that often confers specific and potent bioactivity to a molecule. This functional group is particularly prominent in the field of medicinal chemistry for its role as a "warhead" in irreversible enzyme inhibitors.

The terminal alkyne of the propargyl group is the reactive component. In the context of enzyme inhibition, particularly with flavin-dependent enzymes like monoamine oxidase, the propargylamino group can undergo enzymatic oxidation to form a reactive intermediate. This intermediate can then form a covalent adduct with the flavin cofactor or a nearby amino acid residue at the enzyme's active site, leading to irreversible inhibition.

This mechanism is the basis for the therapeutic effects of several marketed drugs. For example, rasagiline (B1678815) and selegiline, which both contain a propargylamino moiety, are irreversible MAO-B inhibitors used in the management of Parkinson's disease. The neuroprotective properties of these drugs are also attributed in part to the propargylamino group. nih.gov

Beyond MAO inhibition, the propargylamino moiety has been incorporated into multi-target-directed ligands for complex diseases like Alzheimer's. In these contexts, it can contribute to a molecule's ability to also inhibit cholinesterases, chelate metal ions, and exert antioxidant effects. nih.govresearchgate.net The versatility of the propargylamino group makes it a valuable component in the design of novel therapeutic agents. tandfonline.com

Comparative Pharmacological Analysis with Other Bioactive Acetanilide and Propargyl-Containing Scaffolds

To understand the potential pharmacological profile of this compound, it is useful to compare it with other bioactive compounds that contain either an acetanilide or a propargyl-containing scaffold.

Bioactive Acetanilide Scaffolds:

The acetanilide scaffold is a versatile chemical framework found in a wide range of pharmaceuticals. The biological activity of these compounds can be significantly modulated by the nature and position of substituents on the phenyl ring.

Compound ClassExamplePharmacological Activity
Analgesics and Antipyretics Acetaminophen (Paracetamol)Inhibition of COX enzymes (central action)
Anticancer Agents N-(4-(3-aminophenyl)thiazol-2-yl)acetamide derivativesInduction of apoptosis and autophagy in cancer cells acs.orgnih.gov
Beta3-Adrenergic Agonists Certain 2-pyridylacetanilide derivativesPotential for treatment of obesity and type II diabetes

This table is based on data from existing research on various acetanilide derivatives and is for comparative purposes.

Bioactive Propargyl-Containing Scaffolds:

The inclusion of a propargyl group, often as a propargylamine, is a common strategy in the design of enzyme inhibitors and other therapeutic agents.

Compound ClassExamplePharmacological Activity
MAO-B Inhibitors Rasagiline, SelegilineIrreversible inhibition of MAO-B for Parkinson's disease treatment nih.gov
Multi-target Alzheimer's Therapeutics Ladostigil, M30, ASS234Dual inhibition of MAO and cholinesterase, with other neuroprotective effects nih.gov
Kinase Inhibitors Certain 4-anilinoquinazoline (B1210976) derivativesInhibition of protein kinases in cancer therapy researchgate.net
Prodrugs N-propargyl-2-phenylethylamineActs as a prodrug of 2-phenylethylamine with MAO inhibitory effects nih.gov

This table is based on data from existing research on various propargyl-containing compounds and is for comparative purposes.

The pharmacological profile of this compound would likely be a hybrid of the properties associated with these two classes of compounds. The acetanilide core provides a platform that can be tailored for various biological targets, while the propargylamino moiety introduces the potential for specific and potent, possibly irreversible, enzyme inhibition. The interplay between these two structural features would determine the ultimate bioactivity and therapeutic potential of the compound.

Broader Academic Applications and Derivative Development of N 4 Prop 2 Yn 1 Ylamino Phenyl Acetamide

Design and Synthesis of Novel Analogues for Enhanced Biological Efficacy

The N-phenylacetamide core is a common feature in a variety of biologically active compounds, and the design and synthesis of novel analogues of N-(4-(Prop-2-yn-1-ylamino)phenyl)acetamide are aimed at enhancing their therapeutic potential. Research into related N-phenylacetamide derivatives has demonstrated a wide range of biological activities, including antiproliferative, antibacterial, and enzyme inhibitory functions.

The synthesis of analogues typically involves the modification of different parts of the molecule. For instance, a series of N-phenylacetamide derivatives containing 4-arylthiazole moieties have been synthesized and evaluated for their antibacterial activities. In one such study, researchers introduced a thiazole (B1198619) moiety into the amide scaffold, leading to the discovery of compounds with potent activity against various bacteria. The minimum 50% effective concentration (EC50) value of one such analogue, N-(4-((4-(4-fluoro-phenyl)thiazol-2-yl)amino)phenyl)acetamide, was found to be 156.7 µM, which is superior to some commercial bactericides mdpi.com.

Furthermore, studies on 2-amino-N-phenylacetamide derivatives as inhibitors of Slack potassium channels have provided insights into the structure-activity relationships (SAR) within this class of compounds nih.gov. These studies guide the rational design of new analogues by making systematic changes to the molecule and assessing the impact on biological activity. For this compound, the design of novel analogues could involve:

Modification of the phenyl ring: Introduction of various substituents (e.g., halogens, alkyl, alkoxy groups) on the phenyl ring can influence the electronic properties and steric bulk of the molecule, potentially leading to improved binding affinity to biological targets.

Alteration of the acetamide (B32628) group: The acetamide group can be replaced with other functional groups, such as different amides or sulfonamides, to explore their effect on activity and physicochemical properties.

Modification of the propargyl group: The terminal alkyne of the propargyl group is a key feature that can be functionalized, for example, through click chemistry, to attach other molecular fragments and create more complex derivatives with potentially enhanced or novel biological activities.

The synthesis of such analogues often follows established synthetic routes. For instance, the core structure can be assembled through the acylation of a substituted aniline (B41778) with an appropriate acyl chloride or anhydride (B1165640). The propargyl group can be introduced via nucleophilic substitution of a suitable precursor, such as N-(4-aminophenyl)acetamide, with propargyl bromide.

Table 1: Examples of Biologically Active N-Phenylacetamide Derivatives and their Activities
Compound NameBiological ActivityReference
N-(4-((4-(4-fluoro-phenyl)thiazol-2-yl)amino)phenyl)acetamideAntibacterial mdpi.com
VU0606170 (a 2-amino-N-phenylacetamide)Slack potassium channel inhibitor nih.gov
N-phenyl-2-(phenyl-amino) acetamide derivativesAnticoagulant (Factor VIIa inhibitors)

This compound as a Strategic Precursor in Complex Organic Synthesis

The presence of the propargyl group makes this compound a valuable precursor in complex organic synthesis. The terminal alkyne is a highly versatile functional group that can participate in a wide array of chemical transformations.

One of the most prominent applications of terminal alkynes is in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction allows for the efficient and specific formation of 1,2,3-triazoles by reacting the alkyne with an azide. This strategy can be employed to link this compound to other molecules, such as biomolecules, polymers, or fluorescent dyes, to create functional conjugates.

Furthermore, N-propargyl aniline derivatives are known to be excellent substrates for the synthesis of various heterocyclic compounds. For example, they can undergo intramolecular cyclization reactions to form quinolines, a class of heterocycles with diverse pharmacological properties rsc.org. The synthesis of quinolines can be achieved through metal-catalyzed reactions, where the propargyl group participates in the formation of the new ring system.

The reactivity of the propargyl group also extends to other transformations, such as:

Sonogashira coupling: This cross-coupling reaction with aryl or vinyl halides provides a means to form carbon-carbon bonds and extend the molecular framework.

A3 coupling (Aldehyde-Alkyne-Amine coupling): This three-component reaction can be used to synthesize propargylamines with greater complexity.

Cycloisomerization reactions: In the presence of transition metal catalysts (e.g., gold, platinum), the alkyne can undergo cycloisomerization to form various carbocyclic and heterocyclic structures.

The dual functionality of this compound, with its reactive alkyne and the potential for further functionalization on the phenylacetamide core, makes it a strategic building block for the construction of complex molecular architectures.

Exploration of this compound in Advanced Material Science Applications

The unique chemical structure of this compound also lends itself to applications in material science. The propargyl group can serve as a polymerizable moiety, allowing the compound to act as a monomer in the synthesis of advanced polymers. The reactivity of the triple bond enables polymerization through various mechanisms, including addition reactions and cycloadditions rawsource.com.

Polymers derived from propargylamine-based monomers can exhibit interesting properties, such as enhanced thermal stability and mechanical strength rawsource.com. The incorporation of the N-phenylacetamide unit into the polymer backbone could impart additional functionalities, such as specific recognition properties or the ability to participate in hydrogen bonding, which can influence the macroscopic properties of the material.

The polymerization of aniline derivatives is a well-established field, leading to the production of polyanilines, which are conducting polymers with applications in sensors, electronic devices, and corrosion protection researchgate.netrsc.org. By analogy, the polymerization of this compound could lead to novel functional polymers. The resulting polymers could be designed to have specific electrical, optical, or thermal properties, depending on the polymerization method and any co-monomers used.

Furthermore, the ability of the alkyne to undergo click chemistry allows for the post-polymerization modification of materials. For example, a polymer synthesized from this compound could be functionalized by attaching various molecules to the pendant alkyne groups along the polymer chain. This approach provides a powerful tool for creating materials with tailored properties for specific applications, such as in coatings, adhesives, and electronics rawsource.com.

Table 2: Potential Material Science Applications of Propargyl-Containing Compounds
Application AreaRationalePotential BenefitReference
Functional PolymersThe propargyl group acts as a polymerizable unit.Creation of polymers with enhanced thermal and mechanical properties. rawsource.com
Surface ModificationThe alkyne group allows for surface functionalization via click chemistry.Tailoring surface properties for applications in biocompatible materials or sensors.
Cross-linked NetworksThe trifunctional nature of the molecule can lead to the formation of cross-linked polymer networks.Development of robust materials with high durability and chemical resistance.

Contribution to Understanding Fundamental Structure-Activity Relationships Across Chemical Libraries

The systematic study of this compound and its derivatives can significantly contribute to the understanding of fundamental structure-activity relationships (SAR). By creating a library of related compounds and evaluating their biological activities, researchers can elucidate the key structural features required for a particular biological effect.

SAR studies on N-phenylacetamide derivatives have already demonstrated the importance of substituents on both the phenyl ring and the acetamide nitrogen for their biological activity researchgate.netmdpi.comnih.gov. For example, in a series of N-phenylacetamide derivatives designed as antidepressant agents, the nature and position of substituents on the phenyl ring were found to have a significant impact on their potency nih.gov.

A chemical library based on the this compound scaffold would allow for a systematic exploration of the chemical space around this core structure. Key questions that could be addressed through such a library include:

How does the position of the propargylamino and acetamide groups on the phenyl ring affect activity?

What is the influence of the linker between the phenyl ring and the alkyne on the biological profile?

How do modifications of the terminal alkyne, for instance, by converting it to a triazole, impact activity and selectivity?

The data generated from such studies would not only be valuable for optimizing the properties of this specific class of compounds but would also contribute to the broader knowledge base of medicinal chemistry. These insights can then be applied to the design of other chemical libraries targeting similar biological pathways or possessing similar structural motifs. The flat SAR observed in some series of 2-amino-N-phenylacetamides, where significant structural modifications lead to a loss of activity, underscores the subtle nature of these relationships and the importance of detailed studies nih.gov.

Future Research Directions and Emerging Paradigms for N 4 Prop 2 Yn 1 Ylamino Phenyl Acetamide

Exploration of Undiscovered Biological Activities and Therapeutic Niches

The acetamide (B32628) scaffold is a common feature in numerous compounds with a wide array of biological activities, including anticancer, antibacterial, and anti-inflammatory properties. For instance, various N-phenylacetamide derivatives have been synthesized and evaluated for their antiproliferative activities against several human cancer cell lines. nih.govnih.gov Specifically, certain derivatives have shown notable activity against nasopharyngeal, lung, and prostate carcinoma cell lines. nih.govnih.gov

Moreover, the introduction of a thiazole (B1198619) moiety into N-phenylacetamide derivatives has yielded compounds with promising antibacterial and nematicidal activities. mdpi.comnih.gov These findings suggest that N-(4-(Prop-2-yn-1-ylamino)phenyl)acetamide could be a candidate for screening against a broad spectrum of cancer cell lines and pathogenic microbes. Future research should aim to explore its potential in these and other therapeutic areas, such as virology and mycology, to identify novel therapeutic niches.

Integration with Advanced High-Throughput Screening and Drug Discovery Platforms

High-throughput screening (HTS) technologies are pivotal in modern drug discovery, allowing for the rapid assessment of large compound libraries for biological activity. Integrating this compound and its future analogues into HTS campaigns against a diverse panel of biological targets could accelerate the discovery of novel therapeutic applications.

These platforms can be utilized to screen for various activities, including enzyme inhibition, receptor binding, and cellular pathway modulation. For example, HTS could be employed to identify potential protein targets for this compound, shedding light on its mechanism of action. Furthermore, HTS can be combined with high-content screening (HCS) to assess the compound's effects on cellular morphology and function, providing a more comprehensive understanding of its biological profile.

Development of Novel and Efficient Synthetic Methodologies for Large-Scale Production

While specific synthetic routes for this compound are not detailed in the available literature, general methods for the synthesis of related acetamide derivatives are well-established. These often involve the acylation of an appropriate aniline (B41778) precursor. For instance, a common route involves the reaction of a substituted aniline with an acetylating agent like acetic anhydride (B1165640) or acetyl chloride. researchgate.net

A plausible synthetic pathway to this compound could involve the initial synthesis of 4-(prop-2-yn-1-ylamino)aniline, followed by its acetylation. The development of efficient, scalable, and cost-effective synthetic methods will be crucial for the future commercialization of this compound should it prove to have valuable biological properties. Future research in this area should focus on optimizing reaction conditions, exploring novel catalytic systems, and developing purification techniques suitable for large-scale production. rsu.lv

Computational Design of Optimized Analogues with Tailored Biological Profiles

Computational chemistry and molecular modeling are indispensable tools in modern drug design. These techniques can be leveraged to design and evaluate analogues of this compound with improved potency, selectivity, and pharmacokinetic properties.

In silico screening and molecular docking studies can be used to predict the binding affinity of virtual compounds to specific biological targets. researchgate.net This approach allows for the rational design of new derivatives with enhanced activity. For example, structure-activity relationship (SAR) studies, guided by computational predictions, can help identify key structural features responsible for biological activity and guide the synthesis of optimized analogues. nih.gov By modifying the substituents on the phenyl ring or the acetamide group, it may be possible to fine-tune the biological profile of the parent compound.

Synergistic Research with Interdisciplinary Fields for Expanded Applications

The unique chemical structure of this compound, particularly the presence of a terminal alkyne (propargyl group), opens up possibilities for its application in interdisciplinary fields beyond traditional pharmacology. The propargyl group can participate in "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC).

This versatile chemical handle allows for the conjugation of this compound to other molecules, such as fluorescent dyes, targeting ligands, or polymers. This could lead to the development of novel chemical probes for biological imaging, targeted drug delivery systems, or new materials with unique properties. Collaborative research with experts in chemical biology, materials science, and nanotechnology will be essential to explore these expanded applications fully.

Q & A

Q. How is N-(4-(Prop-2-yn-1-ylamino)phenyl)acetamide synthesized, and what purification methods ensure high purity?

Methodological Answer: The synthesis typically involves coupling reactions between a phenylacetamide precursor and a propargylamine derivative. Key steps include:

  • Amide bond formation : Reacting 4-aminophenylacetamide with propargyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to introduce the prop-2-yn-1-ylamino group.
  • Purification : Mass-directed preparative liquid chromatography (LC) is critical for isolating the target compound from side products, ensuring ≥95% purity . High-performance liquid chromatography (HPLC) with C18 columns and gradient elution (e.g., acetonitrile/water) is also effective .

Q. What spectroscopic techniques confirm the structural integrity and purity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR spectra validate the presence of the propargyl group (δ ~2.0–3.0 ppm for ≡C-H protons) and acetamide moiety (δ ~2.1 ppm for CH₃ and ~8.0 ppm for NH) .
  • Infrared (IR) Spectroscopy : Stretching frequencies at ~3300 cm⁻¹ (N-H), ~1650 cm⁻¹ (C=O), and ~2100 cm⁻¹ (C≡C) confirm functional groups .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) determines the molecular ion peak ([M+H]⁺) to match the theoretical molecular weight (e.g., calculated for C₁₁H₁₂N₂O: 188.21 g/mol) .

Q. What are the stability considerations for this compound under varying storage conditions?

Methodological Answer:

  • Thermal Stability : Differential scanning calorimetry (DSC) identifies decomposition temperatures (typically >150°C). Store at –20°C in inert atmospheres (argon) to prevent oxidation of the propargyl group .
  • Solvent Compatibility : Avoid polar aprotic solvents (e.g., DMSO) for long-term storage; anhydrous ethanol or acetonitrile is preferred to minimize hydrolysis .

Advanced Research Questions

Q. How do reaction conditions (solvent, temperature, catalyst) influence the yield of this compound?

Methodological Answer:

  • Solvent Effects : Polar solvents like DMF enhance nucleophilic substitution rates but may increase side reactions. Tetrahydrofuran (THF) balances reactivity and selectivity for propargylation .
  • Temperature Optimization : Reactions at 60–80°C improve kinetics without degrading heat-sensitive intermediates. Microwave-assisted synthesis (100–120°C, 30 min) can achieve >80% yield .
  • Catalytic Systems : Copper(I) iodide (CuI) or palladium catalysts (e.g., Pd(PPh₃)₄) accelerate coupling reactions but require rigorous exclusion of oxygen .

Q. How can structure-activity relationship (SAR) studies optimize the pharmacological profile of this compound?

Methodological Answer:

  • Functional Group Modifications : Introducing electron-withdrawing groups (e.g., –NO₂) at the phenyl ring enhances metabolic stability, while bulky substituents (e.g., adamantyl) improve target binding affinity .
  • Bioisosteric Replacements : Replacing the propargyl group with cyclopropane or vinyl moieties reduces reactivity while retaining target engagement .
  • In Vitro Assays : Screen against panels of kinases or GPCRs to identify selectivity profiles. For example, fluorogenic assays using ATP analogs quantify inhibitory constants (Kᵢ) .

Q. What strategies resolve contradictions in biological activity data across studies?

Methodological Answer:

  • Reproducibility Checks : Standardize assay conditions (e.g., cell lines, incubation time) to minimize variability. For example, discrepancies in IC₅₀ values for kinase inhibition may arise from differing ATP concentrations .
  • Metabolite Profiling : Use LC-MS/MS to identify active metabolites that may contribute to observed effects. For instance, oxidative metabolites (e.g., ketones) could enhance or diminish activity .
  • Computational Modeling : Molecular dynamics simulations predict binding modes to explain divergent activity in structurally similar analogs .

Q. How is the reactivity of the propargylamino group exploited in further derivatization?

Methodological Answer:

  • Click Chemistry : The terminal alkyne undergoes copper-catalyzed azide-alkyne cycloaddition (CuAAC) with azide-functionalized biomolecules (e.g., peptides) for bioconjugation .
  • Oxidation/Reduction : Hydrogen peroxide oxidizes the propargyl group to a ketone, while NaBH₄ selectively reduces the triple bond to a cis-alkene for stereochemical studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.